molecular formula C14H15FN4O3 B10960548 N-(3-fluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

N-(3-fluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10960548
M. Wt: 306.29 g/mol
InChI Key: YOGSIPJDVDJXDS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide, with the molecular formula C18H15FN4O3, is a chemical compound . It belongs to the class of amides and contains a fluorophenyl group, a methyl group, and a nitro-pyrazole moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Acylation Reaction: The reaction of 3-fluoroaniline with 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid chloride leads to the formation of the target compound.

Industrial Production:

Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic route described above.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to an amino group.

    Substitution: The fluorophenyl group is susceptible to substitution reactions.

    Reduction: Reduction of the nitro group can yield an amino group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:

The reduction of the nitro group leads to the formation of an amino derivative, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Properties

Molecular Formula

C14H15FN4O3

Molecular Weight

306.29 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H15FN4O3/c1-9(8-18-10(2)6-13(17-18)19(21)22)14(20)16-12-5-3-4-11(15)7-12/h3-7,9H,8H2,1-2H3,(H,16,20)

InChI Key

YOGSIPJDVDJXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

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